molecular formula C13H21NO4 B2692764 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2167467-26-5

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2692764
CAS No.: 2167467-26-5
M. Wt: 255.314
InChI Key: HTVUZWNAUSJSOF-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1455431-93-2) is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid at position 2. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The stereochemistry is specified as (1S,2R,3S,4R), which is critical for its interactions in pharmaceutical applications, such as serving as a chiral building block in peptide synthesis or drug intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUZWNAUSJSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to expose the free amine. This reaction is essential for subsequent functionalization in peptide synthesis:

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

  • Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.

  • Product : Free amine derivative of bicyclo[2.2.1]heptane-2-carboxylic acid.

Derivatization of the Carboxylic Acid Group

The carboxylic acid undergoes esterification, amidation, and coupling reactions:

Esterification

  • Reagents/Conditions : Methanol (MeOH) and triethylamine (Et₃N) in DCM at 0°C to room temperature .

  • Example : Synthesis of methyl bicyclo[2.2.1]heptane-2-carboxylate via acid chloride intermediate (generated using oxalyl chloride and DMF) .

Amidation

  • Reagents/Conditions : Amines with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Application : Forms peptide bonds or conjugates for drug candidates.

Oxidation and Reduction Reactions

The carboxylic acid and bicyclic core participate in redox chemistry:

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

  • Oxidation : Limited by the saturated bicyclic structure, but side-chain modifications (e.g., hydroxyl groups) can be oxidized to ketones or carboxylates.

Stereoselective Functionalization

The (2R,3R) stereochemistry directs regioselectivity in reactions:

  • Nucleophilic Substitution : The Boc-protected amino group undergoes alkylation or acylation at the nitrogen, retaining stereochemical integrity.

  • Grignard Reactions : Carboxylic acid derivatives react with Grignard reagents to form ketones or tertiary alcohols, influenced by the rigid bicyclic framework.

Research Insights

  • Stereochemical Influence : The (2R,3R) configuration enhances binding specificity in enzyme inhibition studies, critical for drug design.

  • Biological Interactions : Deprotected derivatives inhibit amino acid transport systems (e.g., System L), as demonstrated in electrophysiological studies of dopaminergic neurons .

This compound’s versatility in deprotection, derivatization, and stereoselective reactions makes it invaluable in medicinal chemistry and organic synthesis. Its rigid bicyclic structure and dual functional groups enable precise modifications for target-specific applications.

Scientific Research Applications

Organic Synthesis

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of complex organic molecules and peptides. The BOC group serves as a protective moiety for the amino functionality, allowing for selective reactions without interference from the amino group.

Synthetic Routes

  • Formation of Bicyclic Core : Typically synthesized via Diels-Alder reactions.
  • Carboxylic Acid Introduction : Achieved through oxidation or carboxylation reactions.
  • Protection of Amino Group : The BOC group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Reactions Involving the Compound

The compound can undergo several chemical transformations:

  • Hydrolysis : Removal of the BOC group under acidic conditions to yield free amino acids.
  • Substitution Reactions : The carboxylic acid can participate in nucleophilic substitutions to form esters and amides.
Reaction TypeCommon ReagentsMajor Products
HydrolysisTrifluoroacetic acidFree amino acid
SubstitutionAlcohols, amines, DCCEsters, amides
Oxidation/ReductionKMnO4 (oxidizing), LiAlH4 (reducing)Alcohols, ketones, carboxylic acids

Medicinal Chemistry

This compound plays a pivotal role in drug discovery and development. Its structural features allow it to serve as a building block for synthesizing pharmaceutical compounds.

Pharmacological Studies

Recent investigations have highlighted its potential anti-cancer and anti-inflammatory properties. For instance, studies have indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines.

Case Study Insights

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound and their effects on Hepatitis C virus (HCV) inhibition, showcasing its relevance in antiviral drug development .

Biological Applications

In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications due to its ability to stabilize reactive functional groups.

The compound's interaction with biological targets can influence metabolic pathways, making it valuable for understanding disease mechanisms and therapeutic interventions.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic acid depends on its specific applicationThe Boc-protected amine can be deprotected to reveal the free amine, which can then participate in further chemical reactions or biological interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Bicyclo[2.2.2]octene Derivative

Compound: di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (CAS: N/A)

  • Structure: Features a bicyclo[2.2.2]octene core with Boc-amino and carboxylic acid groups.
  • Molecular Formula: C₁₄H₂₁NO₄ (MW: 267.15 g/mol).
  • Key Differences : Larger ring size (2.2.2 vs. 2.2.1) reduces ring strain and alters conformational flexibility.
  • Synthesis : 63% yield via Boc protection under basic conditions .
Thiazole-Substituted Analogs (PKZ18 and PKZ18-22)

Compound : 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (PKZ18)

  • Structure: Retains bicyclo[2.2.1]heptane core but replaces Boc-amino with a thiazole-carbamoyl group.
  • Bioactivity : Inhibits T-box genes in MRSA (MIC: 4–8 µg/mL) and biofilm growth .
  • Key Differences : Thiazole moiety enhances antimicrobial activity but reduces suitability as a protecting group.
Thiophene-Carbamoyl Derivatives

Compound: 3-methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene bicyclo[2.2.1]heptane-2-carboxylic acid

  • Structure: Thiophene-carbamoyl substituent instead of Boc-amino.
  • Bioactivity : Potent cyclic nucleotide suppressor (IC₅₀: ~50 nM) with minimal stereospecificity .
  • Key Insight : Bicyclo[2.2.1]heptane tolerates diverse substituents without significant loss of function.

Stereochemical Variants

(2R,3R)-3-Boc-amino Isomer

Compound: (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1212474-65-1)

  • Structure: Same molecular formula (C₁₃H₂₁NO₄) but differing stereochemistry.
  • Application : Used in enantioselective drug synthesis; ≥97% purity .
  • Significance : Highlights the role of stereochemistry in pharmacokinetics.
Racemic Mixture

Compound: rac-(1R,2R,4R,5R)-5-Boc-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1888418-59-4)

  • Structure : Racemic form with undefined stereochemistry at key positions.
  • Use : Less valuable in chiral drug synthesis compared to enantiopure forms .

Functional Group Replacements

Hydroxy-Substituted Analog

Compound : 5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 274690-03-8)

  • Structure: Replaces Boc-amino with a hydroxy group.
  • Properties : Increased polarity (logP: ~1.2 vs. ~2.5 for Boc derivative) .
  • Application: Potential for hydrogen bonding in supramolecular chemistry.
Sulphonyl Chloride Derivative

Compound : 5-[(2-Chloroethyl)sulphonyl]bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS: 21912-24-3)

  • Structure : Sulphonyl chloride group enhances electrophilicity.
  • Use : Reactive intermediate in cross-coupling reactions .

Comparative Data Table

Compound Core Structure Functional Groups Molecular Weight Key Application
Target Compound (CAS: 1455431-93-2) Bicyclo[2.2.1] Boc-amino, carboxylic acid 255.31 Chiral intermediate
PKZ18 Bicyclo[2.2.1] Thiazole-carbamoyl, carboxylic acid 386.47 Anti-MRSA agent
di-endo-3-Boc-bicyclo[2.2.2]octene-2-acid Bicyclo[2.2.2] Boc-amino, carboxylic acid 267.15 Organic synthesis
(2R,3R)-Isomer (CAS: 1212474-65-1) Bicyclo[2.2.1] Boc-amino, carboxylic acid 255.31 Enantioselective synthesis
5-Hydroxy analog (CAS: 274690-03-8) Bicyclo[2.2.1] Hydroxy, carboxylic acid 156.18 Supramolecular chemistry

Biological Activity

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as BCH (bicyclo[2.2.1]heptane-2-carboxylic acid), is a compound of significant interest due to its biological activities, particularly in the context of metabolic regulation and neuropharmacology. This article reviews its biological activity, supported by various studies and findings.

  • IUPAC Name : rac-(1R,2R,3S,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 887908-99-8

BCH acts primarily as an activator of glutamate dehydrogenase (GDH) , a critical enzyme in insulin secretion pathways. By enhancing GDH activity, BCH facilitates increased insulin release from pancreatic β-cells in response to glucose levels, thereby playing a role in glucose homeostasis.

1. Insulin Secretion and β-cell Protection

A study highlighted the protective effects of BCH on pancreatic β-cells under high-glucose conditions:

  • Experimental Design : db/db mice were treated with BCH (0.7 g/kg) every other day for six weeks.
  • Findings : BCH treatment improved glucose tolerance and insulin secretion, significantly increasing the ratio of insulin-positive β-cells and reducing β-cell apoptosis as indicated by decreased cleaved caspase 3 levels (P < 0.05) .

2. Modulation of Amino Acid Transport

BCH has been identified as an inhibitor of L-amino acid carriers, particularly affecting the transport of L-dopa into dopaminergic neurons:

  • Study Insights : In electrophysiological experiments on rat substantia nigra neurons, BCH reduced L-dopa-induced membrane hyperpolarization in a concentration-dependent manner, indicating its potential role in modulating dopaminergic signaling .

Case Study 1: Diabetes Management

In a controlled study involving diabetic mice:

TreatmentGlucose Tolerance Test ResultInsulin Secretion Improvementβ-cell Apoptosis Reduction
PlaceboSignificant impairmentLowHigh
BCHImprovedHighLow

The results demonstrated that BCH not only improved glycemic control but also preserved the integrity of pancreatic islets .

Case Study 2: Neuropharmacological Effects

BCH's role in modulating dopaminergic responses was evaluated through:

ParameterControl (No BCH)BCH Treatment
L-dopa ResponseHighReduced
Membrane HyperpolarizationModerateLow

This indicates that BCH may influence therapeutic strategies for conditions like Parkinson's disease by affecting L-dopa transport mechanisms .

Summary of Research Findings

Research indicates that this compound has multifaceted biological activities:

  • Enhances insulin secretion via GDH activation.
  • Protects β-cells from apoptosis under stress conditions.
  • Modulates amino acid transport , impacting neuropharmacological pathways.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYield/Key ObservationsReference
Isocyanate formationDPPA, triethylamine, toluene, 110°CNitrogen evolution as endpoint
Boc protectionBoc-anhydride, DMAP, DCMHigh stereoselectivity
Lactone synthesisH2SO4, refluxConformational rigidity

Basic: How are bicyclo[2.2.1]heptane derivatives characterized structurally?

Methodological Answer:
Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and X-ray crystallography . For example:

  • NMR : Distinct signals for the bicyclic framework (e.g., δ 1.2–2.5 ppm for bridgehead protons) and Boc groups (δ 1.4 ppm for tert-butyl) .
  • IR : Carboxylic acid C=O stretches at 1700–1750 cm⁻¹ and Boc C=O at 1680–1700 cm⁻¹ .
  • X-ray : Resolves stereochemistry; e.g., endo vs. exo configurations in bicyclic systems .

Advanced: How does radical-induced decarboxylation affect bicyclo[2.2.1]heptane-2-carboxylic acid derivatives?

Methodological Answer:
•OH radicals induce decarboxylation via a pH-dependent mechanism. At pH 3 , a transient radical intermediate forms, stabilized by resonance between the sulfur (in methylthio derivatives) and carboxylate groups. This leads to homolytic C–COO bond cleavage and CO2 release . Computational studies suggest α-amino radicals are stabilized post-decarboxylation, influencing reaction pathways .

Key Observations:

  • pH 3 : Maximum radical yield due to protonation of the amino group.
  • pH >7 : Competing oxidation pathways dominate.

Advanced: How do stereochemical variations impact biological activity in bicyclo[2.2.1]heptane analogs?

Methodological Answer:
Stereochemistry significantly affects target binding. For example:

  • endo vs. exo isomers : In thiophenecarboxylate suppressors, endo isomers exhibit higher potency due to optimal spatial alignment with cyclic nucleotide-binding domains .
  • Conformational restriction : Methionine analogs with bicyclic frameworks show enhanced metabolic stability compared to linear derivatives .

Q. Table 2: Stereochemical Activity Relationships (SAR)

CompoundConfigurationActivity (IC50)Reference
endo-Thiophenecarboxylateendo12 nM
exo-Thiophenecarboxylateexo85 nM

Advanced: How can computational modeling optimize bicyclo[2.2.1]heptane-based drug design?

Methodological Answer:

  • Molecular Dynamics (MD) : Predicts conformational flexibility of the bicyclic core in solvent environments .
  • Docking Studies : Identifies binding poses for Boc-protected analogs in enzyme active sites (e.g., proteases) .
  • QM/MM Calculations : Models radical decarboxylation pathways, aligning with experimental ESR data .

Data Contradiction Analysis: Why do reported yields vary for bicyclo[2.2.1]heptane-2-carboxylic acid syntheses?

Methodological Answer:
Discrepancies arise from:

  • Reagent purity : DPPA degradation reduces isocyanate yields .
  • Stereochemical control : Racemization during Boc protection lowers enantiomeric excess in some protocols .
  • Workup conditions : Ether extraction efficiency varies with amine salt solubility .

Advanced: What strategies resolve conflicting spectroscopic data for bicyclic compounds?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in congested spectra (e.g., bridgehead protons) .
  • Isotopic labeling : Traces decarboxylation pathways using 13C-labeled carboxyl groups .
  • Crystallographic refinement : Corrects misassigned configurations in early X-ray models .

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